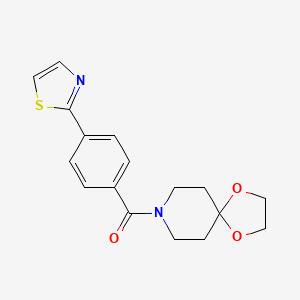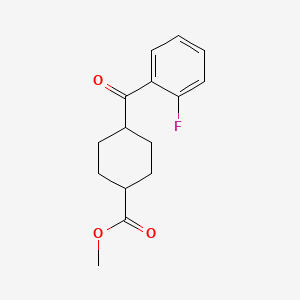
(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate typically involves the reaction of diphenyl sulfide with a suitable oxidizing agent to form diphenyl sulfoxide. This intermediate is then reacted with a phenol derivative, such as 4-hydroxyphenyl, in the presence of a strong acid like sulfuric acid to yield the desired sulfonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfonium ion is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfonium ion back to a sulfide.
Substitution: The phenyl groups attached to the sulfur atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is used as a photoinitiator in polymer chemistry. It can initiate polymerization reactions upon exposure to light, making it valuable in the production of photoresists and other light-sensitive materials.
Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions involving sulfonium ions. It can also serve as a model compound for investigating the behavior of sulfonium-containing biomolecules.
Industry: In the industrial sector, this compound is used in the manufacturing of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate involves the interaction of the sulfonium ion with nucleophiles. The positively charged sulfur atom can attract nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions, including polymerization and substitution reactions.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that recognize sulfonium ions as substrates or inhibitors. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.
Diphenylmethylsulfonium chloride: A sulfonium salt with two phenyl groups and one methyl group attached to the sulfur atom.
(4-Methoxyphenyl)diphenylsulfonium chloride: A sulfonium salt with a methoxy-substituted phenyl group.
Uniqueness: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is unique due to the presence of the hydroxy group on the phenyl ring. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and solubility in various solvents.
Propriétés
Formule moléculaire |
C25H22O4S2 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-diphenylsulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14OS.C7H8O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-14H;2-5H,1H3,(H,8,9,10) |
Clé InChI |
JILJYTPDQRWDGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Dimethylamino-propyl)-methyl-amino]-2-nitro-benzoic acid hydrochloride](/img/structure/B8406558.png)





![[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid](/img/structure/B8406596.png)
![Methyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B8406609.png)





